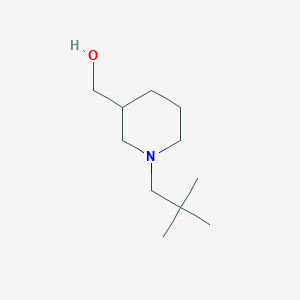

7-(Morpholin-4-YL)heptan-1-amine

Overview

Description

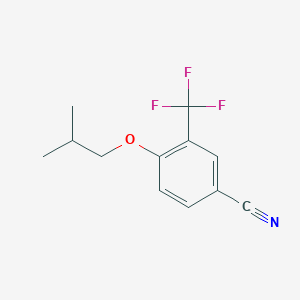

It contains a morpholine ring (a six-membered heterocycle with an oxygen atom and a nitrogen atom) attached to a heptanamine chain. The morpholine motif is prevalent in natural products and biologically relevant compounds .

Synthesis Analysis

Several methods exist for synthesizing morpholines. Notably, 1,2-amino alcohols and their derivatives serve as common starting materials. A straightforward approach involves coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides. This method yields various substituted morpholines, spiro morpholines, and ring-fused morpholines. Additionally, solid-phase synthesis has been employed for heterocyclization of amino alcohols into morpholines. Transition metal catalysis and stereoselective syntheses play crucial roles in these processes .

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including nucleophilic substitution, oxidation, and cyclization. For instance, intramolecular Mitsunobu reactions and Cs₂CO₃-mediated cyclization have been employed to synthesize morpholines from amino diols. Vinyl sulfonium salts have also been utilized in [4+2] annulation reactions to form morpholines .

Scientific Research Applications

Chemical Structure and Synthesis : A study by Vilsmaier, Tröger, and Haag (1981) explored the configuration assignment in 7-aminobicyclo[4.1.0]heptanes with a morpholino group. This research is fundamental in understanding the structural aspects of such compounds, which could be critical in further applications (Vilsmaier, Tröger, & Haag, 1981).

Synthetic Utility : Walker, Eklov, and Bedore (2012) described a practical synthesis method for a novel morpholine-based building block, highlighting its significance in medicinal chemistry research (Walker, Eklov, & Bedore, 2012).

Pharmaceutical Synthesis : Kuznetsov, Nam, and Chapyshev (2007) developed a method for synthesizing pyrido[3,4-d]pyrimidines, a class of compounds with potential pharmaceutical applications, using a morpholine derivative (Kuznetsov, Nam, & Chapyshev, 2007).

Ligand Studies and Metal Ion Complexation : Rezaeivala, Zebarjadian, and Sayın (2021) conducted studies on morpholine-based ligands, investigating their complexation with various metal ions, which is relevant in areas like catalysis and material science (Rezaeivala, Zebarjadian, & Sayın, 2021).

Biological Activity and Drug Design : Habashneh, El-Abadelah, Zihlif, Imraish, and Taha (2014) synthesized a series of N1-(flavon-6-yl)amidrazones using a morpholine derivative and evaluated their antitumor activities, demonstrating the role of morpholine in medicinal chemistry (Habashneh et al., 2014).

Catalysis and Chemical Reactions : Färber, Schulz, Riechert, Zeiner, Górak, Sadowski, and Behr (2015) investigated the hydroamination reaction of β-myrcene with morpholine, showing the utility of morpholine in homogeneously catalyzed reactions (Färber et al., 2015).

Pharmacological Impact : Kourounakis, Xanthopoulos, and Tzara (2020) reviewed the medicinal chemistry and pharmacological activity of morpholine-containing bioactive molecules, emphasizing the importance of the morpholine structure in drug development (Kourounakis, Xanthopoulos, & Tzara, 2020).

Properties

IUPAC Name |

7-morpholin-4-ylheptan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O/c12-6-4-2-1-3-5-7-13-8-10-14-11-9-13/h1-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJAGXFYYOODNRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluorobenzo[d]thiazole-2(3H)-thione](/img/structure/B3105651.png)

![2-Ethynyl-2-methyl-[1,3]dioxolane](/img/structure/B3105666.png)

![3-Iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B3105696.png)